2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Overview
Description
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as tetrahydropyrazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors and inhibitors of β-secretase-1 (bace-1) and cytochrome cyp8b1 .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to have antiviral activity and are used in the treatment of herpes and viral hepatitis b .
Biological Activity
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of pyrazolines. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H13N3
- Molecular Weight : 199.25 g/mol
- CAS Number : 1246553-54-7
The compound features a fused pyrazole structure with a phenyl group at the 2-position. The tetrahydro configuration at the 4, 5, 6, and 7 positions enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrazolo[1,5-A]pyrazine exhibit significant antimicrobial properties. A study demonstrated that certain pyrazine derivatives inhibited the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have shown promising results as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain analogs demonstrated IC50 values in the low micromolar range against both enzymes . This suggests potential utility in enhancing cholinergic transmission.
Antioxidant Properties
The antioxidant capacity of tetrahydropyrazolo[1,5-A]pyrazine derivatives has been evaluated through various assays. These compounds exhibit significant free radical scavenging activity, which may contribute to their protective effects against oxidative stress-related diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes such as cholinesterases and may inhibit pro-inflammatory cytokines.
- Cellular Interaction : It can modulate signaling pathways involved in cell proliferation and apoptosis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Cholinesterase Inhibition Study
In a study assessing cholinesterase inhibitors for Alzheimer’s treatment, several tetrahydropyrazolo derivatives were tested for their ability to inhibit AChE and BChE. One compound showed an IC50 value of 0.466 µM against AChE and was noted for its selectivity towards BChE .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidine | Methyl group at the 2-position | Varies significantly from parent compound |
7-Aryl-tetrahydropyrazolo[1,5-a]pyrimidines | Aryl substitution at the 7-position | Enhanced selectivity against specific targets |
Ethyl 5,7-dioxo-4-phenethyl-pyrazolo[1,5-a]pyrimidine | Dioxo groups at positions 5 and 7 | Increased reactivity due to electron-withdrawing groups |
Properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12/h1-5,8,13H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEGJHAUPSTRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CC=C3)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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